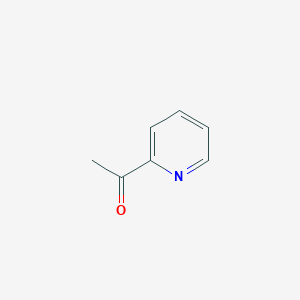
8-Chloro-6-oxooctanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Chloro-6-oxooctanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Ethyl 8-chloro-6-oxooctanoate is the ε-ketoester reductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the synthesis of ®-α-Lipoic Acid .
Mode of Action
Ethyl 8-chloro-6-oxooctanoate interacts with the ε-ketoester reductase enzyme, enhancing its activity . A variant of this enzyme, CpAR2S131Y/Q252I, shows improved activity towards Ethyl 8-chloro-6-oxooctanoate .
Biochemical Pathways
The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme affects the synthesis of ®-α-Lipoic Acid . This compound is a potent antioxidant and is used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .
Pharmacokinetics
Its solubility in most organic solvents and insolubility in water suggest that it may have good bioavailability.
Result of Action
The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme leads to an increase in the synthesis of ®-α-Lipoic Acid . This results in enhanced antioxidant activity, which can have various beneficial effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Ethyl 8-chloro-6-oxooctanoate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in organic environments . Additionally, the activity of the ε-ketoester reductase enzyme towards Ethyl 8-chloro-6-oxooctanoate was found to increase with temperature .
Properties
IUPAC Name |
ethyl 8-chloro-6-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCCMWYKLAISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198672 |
Source


|
| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50628-91-6 |
Source


|
| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050628916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 8-Chloro-6-oxooctanoic acid ethyl ester in the context of (R)-α-Lipoic acid production?
A1: this compound serves as a crucial intermediate in the synthesis of (R)-α-Lipoic acid []. The research highlights a more efficient and cost-effective method to produce this intermediate using an improved variant of the enzyme ϵ-keto ester reductase CpAR2 from Candida parapsilosis [].
Q2: How does the enzymatic activity of the improved CpAR2 variant impact the production of this compound?
A2: The study demonstrates that the engineered CpAR2 variant exhibits significantly enhanced activity towards the conversion of ethyl 8‐chloro‐6‐oxooctanoate to (R)‐8‐chloro‐6‐hydroxyoctanoic acid [(R)‐ECHO], a precursor to (R)-α-Lipoic acid. This improved activity translates to a more efficient production process, requiring less enzyme and potentially reducing manufacturing costs [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)







![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
